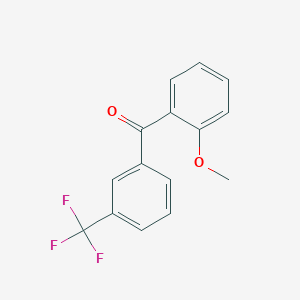

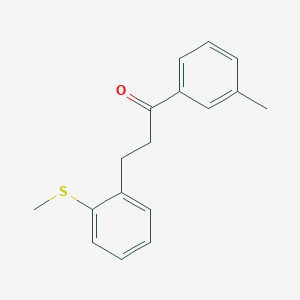

![molecular formula C17H17N5OS B3022356 2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼 CAS No. 500119-41-5](/img/structure/B3022356.png)

2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼

描述

Comprehensive Analysis of 2-{[5-(4-Methylphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]thio}acetohydrazide

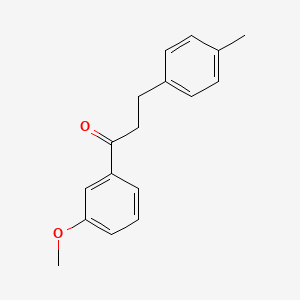

The compound 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its various biological activities and its derivatives are often explored for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically begins with a starting compound such as 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, which is then reacted with isatins and various aldehydes to yield target hydrazones . Another approach involves using 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound, which is further processed to obtain various derivatives . These methods typically involve reactions in the presence of solvents like ethanol and conditions such as reflux or the addition of acid catalysts.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which is often substituted with various functional groups that can significantly alter the compound's properties. The structure is confirmed using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives includes their ability to undergo cyclization, as seen in the formation of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives from hydrazide precursors . These compounds can also react with isocyanates and undergo aminomethylation with formaldehyde and N-methyl/phenylpiperazine .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as melting points, are determined using specialized equipment like automatic melting point devices . The chemical properties, including elemental composition, are assessed through elemental analysis, and the purity and individuality of the compounds are verified using chromatography-mass spectral studies . The synthesized compounds' biological activities, such as cytotoxicity against cancer cell lines and enzyme inhibition, are evaluated using assays like the MTT assay and IC50 determinations .

科学研究应用

癌症研究

研究探索了在癌症治疗中使用 2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼衍生物。Šermukšnytė 等人 (2022) 的一项研究合成了来自 4-苯基-3-[2-(苯基氨基)乙基]-1H-1,2,4-三唑-5(4H)-硫酮的各种腙,测试了它们对黑色素瘤、乳腺癌和胰腺癌细胞系的细胞毒性。一些化合物表现出显着的细胞毒性,尤其是对黑色素瘤细胞,表明有潜力作为抗癌剂进一步探索 (Šermukšnytė 等人,2022)。

抗菌研究

2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼及其衍生物的抗菌性能已得到广泛研究。例如,Demirbaş 等人 (2009) 合成了新的 1,2,4-三唑、它们的曼尼希和席夫碱衍生物,并评估了它们的抗菌活性。研究发现,这些化合物对一系列病原体表现出良好至中等的抗菌活性 (Demirbaş 等人,2009)。

抗氧化研究

2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼衍生物也显示出作为抗氧化剂的潜力。Šermukšnytė 等人 (2022) 从 2-[(3-{2-[(4-甲基苯基)氨基]乙基}-4-苯基-4,5-二氢-1H-1,2,4-三唑-5-基)硫代]乙酰肼合成了一个化合物,其抗氧化能力是丁基羟基甲苯(一种标准抗氧化剂对照)的 1.5 倍 (Šermukšnytė 等人,2022)。

缓蚀

在材料科学领域,含有 2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼结构的化合物已被研究其缓蚀性能。Gece 和 Bilgiç (2012) 研究了类似化合物在酸性介质中对锌腐蚀的抑制效率,发现这些化合物的分子结构与其缓蚀效率之间存在显着相关性 (Gece & Bilgiç,2012)。

糖尿病抑制

源自 2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的化合物也因其在糖尿病治疗中的潜力而受到研究。例如,Mor 等人 (2022) 合成了 N'-亚芳基-2-((7-甲基苯并[4,5]噻唑并[2,3-c][1,2,4]三唑-3-基)硫代)乙酰肼,并评估了它们对 II 型糖尿病的抑制作用。一些衍生物显示出与标准糖尿病药物相当的活性,突出了它们作为治疗剂的潜力 (Mor 等人,2022)。

安全和危害

属性

IUPAC Name |

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-12-7-9-13(10-8-12)16-20-21-17(24-11-15(23)19-18)22(16)14-5-3-2-4-6-14/h2-10H,11,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCSHGVFQOYMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601134523 | |

| Record name | 2-[[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide | |

CAS RN |

500119-41-5 | |

| Record name | 2-[[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500119-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

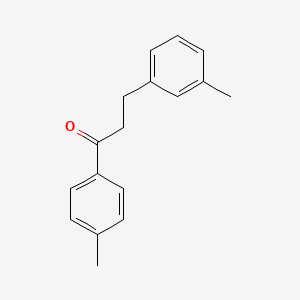

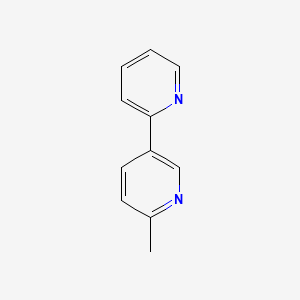

![2'-Methyl-[2,4']bipyridinyl](/img/structure/B3022277.png)